molecular formula C21H17N3O3S B14628063 10-(((2,4-Dihydroxybenzylidene)hydrazono)acetyl)-phenothiazine CAS No. 54012-82-7

10-(((2,4-Dihydroxybenzylidene)hydrazono)acetyl)-phenothiazine

Cat. No.: B14628063
CAS No.: 54012-82-7
M. Wt: 391.4 g/mol
InChI Key: SGONKJVULUNQNK-WSDLNYQXSA-N
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Description

10-(((2,4-Dihydroxybenzylidene)hydrazono)acetyl)-phenothiazine is an organic compound that belongs to the class of hydrazones and phenothiazines. This compound is known for its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a phenothiazine core, which is a tricyclic structure, and a hydrazone moiety, which is formed by the condensation of hydrazine with an aldehyde or ketone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(((2,4-Dihydroxybenzylidene)hydrazono)acetyl)-phenothiazine typically involves the condensation of 2,4-dihydroxybenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with phenothiazine derivatives under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents such as methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

10-(((2,4-Dihydroxybenzylidene)hydrazono)acetyl)-phenothiazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydrazine derivatives. Substitution reactions can lead to various substituted phenothiazine derivatives .

Scientific Research Applications

10-(((2,4-Dihydroxybenzylidene)hydrazono)acetyl)-phenothiazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 10-(((2,4-Dihydroxybenzylidene)hydrazono)acetyl)-phenothiazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

10-(((2,4-Dihydroxybenzylidene)hydrazono)acetyl)-phenothiazine can be compared with other similar compounds, such as:

    Hydrazones: Compounds with similar hydrazone moieties but different core structures.

    Phenothiazines: Compounds with similar phenothiazine cores but different substituents.

    Schiff Bases: Compounds formed by the condensation of primary amines with carbonyl compounds.

Similar Compounds

These compounds share structural similarities but may exhibit different biological activities and properties, highlighting the uniqueness of this compound.

Properties

CAS No.

54012-82-7

Molecular Formula

C21H17N3O3S

Molecular Weight

391.4 g/mol

IUPAC Name

2-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazinyl]-1-phenothiazin-10-ylethanone

InChI

InChI=1S/C21H17N3O3S/c25-15-10-9-14(18(26)11-15)12-22-23-13-21(27)24-16-5-1-3-7-19(16)28-20-8-4-2-6-17(20)24/h1-12,23,25-26H,13H2/b22-12+

InChI Key

SGONKJVULUNQNK-WSDLNYQXSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CN/N=C/C4=C(C=C(C=C4)O)O

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CNN=CC4=C(C=C(C=C4)O)O

Origin of Product

United States

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